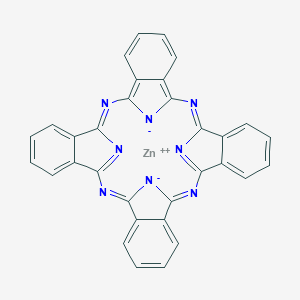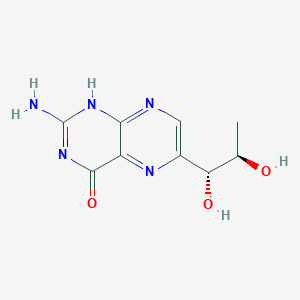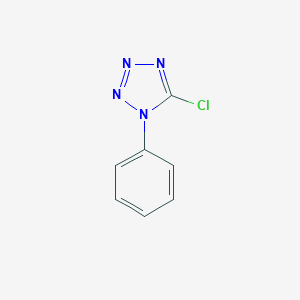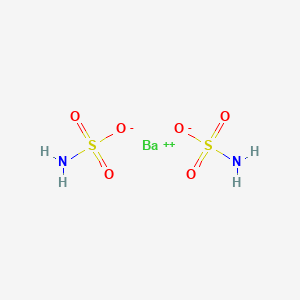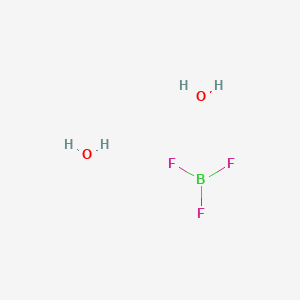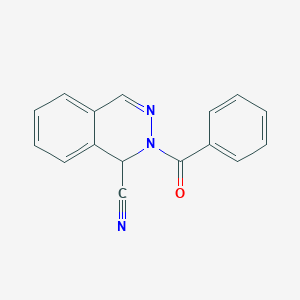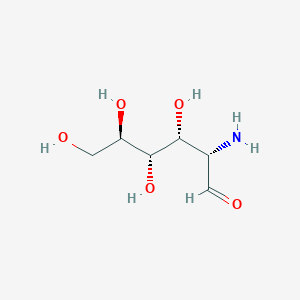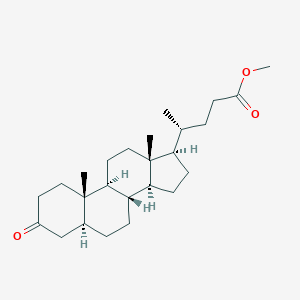
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)-, also known as CDCA-ME, is a naturally occurring bile acid derivative. It has been found to have potential applications in various fields of scientific research due to its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been shown to activate the nuclear receptor farnesoid X receptor (FXR), which plays a key role in regulating bile acid metabolism, lipid metabolism, and glucose homeostasis. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has also been found to inhibit the growth of various cancer cell lines, including breast cancer and colon cancer cells. In addition, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has several advantages for lab experiments. It is a naturally occurring compound and can be synthesized using relatively simple chemical reactions. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- is also stable and can be stored for extended periods without degradation. However, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has some limitations for lab experiments. It is relatively expensive compared to other compounds and may not be readily available in large quantities. In addition, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)-. One area of research is the development of novel synthetic routes for Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- and to identify potential targets for drug development.
Méthodes De Synthèse
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- can be synthesized through a multi-step process starting from cholic acid, a primary bile acid. The first step involves the oxidation of cholic acid to form chenodeoxycholic acid (CDCA). CDCA is then methylated to form Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- using a suitable methylating agent such as diazomethane. The purity and yield of Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- has been found to modulate lipid metabolism and may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
Numéro CAS |
15074-03-0 |
|---|---|
Nom du produit |
Cholan-24-oic acid, 3-oxo-, methyl ester, (5alpha)- |
Formule moléculaire |
C25H40O3 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,24+,25-/m1/s1 |
Clé InChI |
SRLWMUQGWKOYLX-MGDRWAAASA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




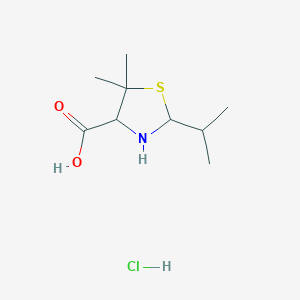
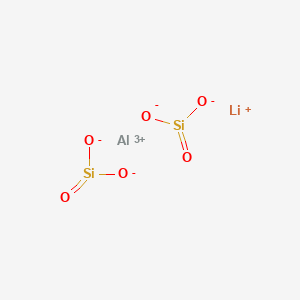
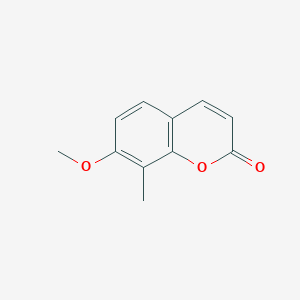
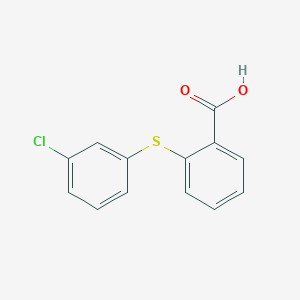
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
